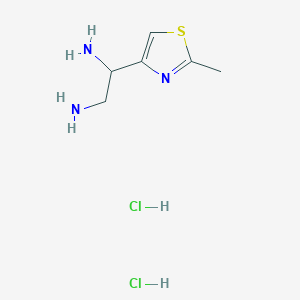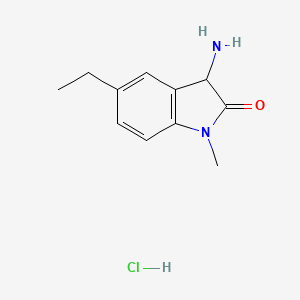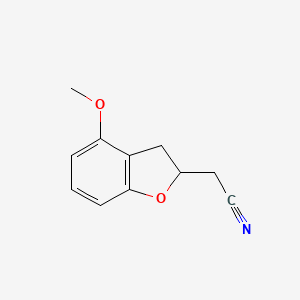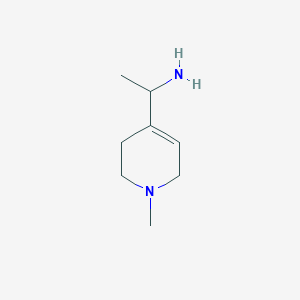
2-Methyl-5-(trifluoromethyl)morpholine
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO . It is a morpholine derivative, which is a class of compounds that have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines, including 2-Methyl-5-(trifluoromethyl)morpholine, has been a subject of research. Amino alcohols and their derivatives are common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(trifluoromethyl)morpholine can be represented by the InChI code1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3 . This indicates that the compound contains six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethyl)morpholine is a powder at room temperature . It has a molecular weight of 169.15 g/mol .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
A study presented an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential efficacy in clinical settings for conditions like emesis and depression. This compound demonstrates high solubility and effectiveness in pre-clinical tests, suggesting its utility in therapeutic applications (Harrison et al., 2001).
Synthesis and Chemical Properties
Research into the synthesis of related compounds has yielded potent neurokinin-1 (NK-1) receptor antagonists, utilizing a convergent approach for the synthesis of enantiomerically pure compounds. This work underscores the chemical versatility and potential therapeutic relevance of morpholine derivatives (Elati et al., 2007).
Electrochemical Applications
An innovative electrochemical intramolecular oxytrifluoromethylation method for N-tethered alkenyl alcohols was developed, providing a straightforward route to synthesize CF3-containing morpholine derivatives. This method emphasizes the importance of morpholine derivatives in organic synthesis and potential pharmaceutical applications (Claraz et al., 2020).
Antidepressive Activity
A particular study synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and explored its antidepressant activities in mice, highlighting the compound's potential as a therapeutic agent for depression (Yuan, 2012).
X-ray Crystallography
The molecular and crystal structures of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole were examined through X-ray diffraction, offering insights into the compound's structural characteristics. This study provides valuable information for the development of new fluoroorganic compounds (Slepukhin et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQMFRRIIWKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270334 | |
| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)morpholine | |
CAS RN |
1375471-67-2 | |
| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



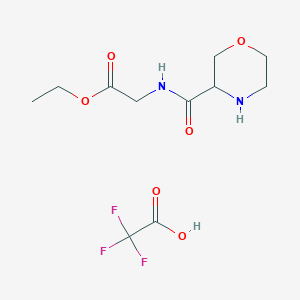
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
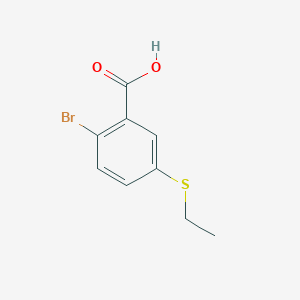
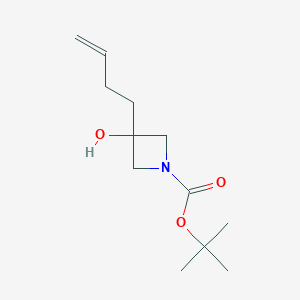
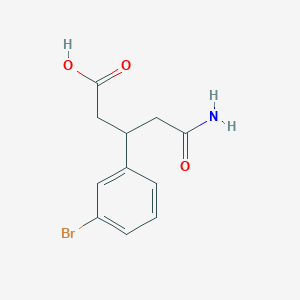
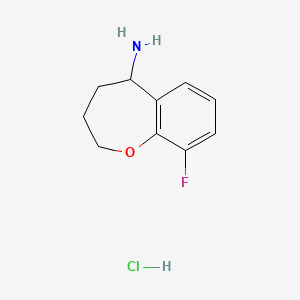
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)


